Fmoc-D-allo-Thr-OH
Overview
Description
Fmoc-D-allo-Threonine: is a derivative of the amino acid threonine, where the fluorenylmethyloxycarbonyl (Fmoc) group is used as a protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to introduce D-allo-threonine residues into peptides. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-D-allo-threonine typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: Fmoc-D-allo-threonine can undergo coupling reactions with other amino acids or peptide fragments in the presence of coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Major Products:
Deprotection: Removal of the Fmoc group yields D-allo-threonine.
Coupling: Formation of peptide bonds with other amino acids or peptide fragments.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-allo-threonine is widely used in the synthesis of peptides and proteins, particularly in the development of therapeutic peptides.
Biology:
Protein Engineering: It is used in the study of protein structure and function by incorporating D-allo-threonine residues into proteins.
Medicine:
Drug Development: Peptides containing D-allo-threonine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Fmoc-D-Threonine: Similar to Fmoc-D-allo-threonine but with a different stereochemistry.
Fmoc-L-Threonine: The L-isomer of threonine, commonly used in peptide synthesis.
Fmoc-D-Serine: Another amino acid derivative used in peptide synthesis.
Uniqueness:
Properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-PIGZYNQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426319 | |
Record name | Fmoc-D-allo-Thr-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130674-54-3 | |
Record name | Fmoc-D-allo-Thr-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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